molecular formula C22H25N3O3 B11001495 N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11001495
M. Wt: 379.5 g/mol
InChI Key: GMPNZPVBMHFEME-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a benzodioxepine structure via a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Alkylation: The benzimidazole core is then alkylated with a pentyl halide to introduce the pentyl chain.

    Coupling with benzodioxepine: The final step involves coupling the alkylated benzimidazole with a benzodioxepine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Optimization of reaction conditions: Temperature, solvent, and reaction time are adjusted to maximize yield.

    Use of continuous flow reactors: These can enhance reaction efficiency and scalability.

    Purification techniques: Methods such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C22H25N3O3/c26-22(16-10-11-19-20(15-16)28-14-6-13-27-19)23-12-5-1-2-9-21-24-17-7-3-4-8-18(17)25-21/h3-4,7-8,10-11,15H,1-2,5-6,9,12-14H2,(H,23,26)(H,24,25)

InChI Key

GMPNZPVBMHFEME-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3)OC1

Origin of Product

United States

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